2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-1-oxoethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Synthesis of Heterocyclic Systems
- This compound has been used as a reagent in the synthesis of various heterocyclic systems. Specifically, derivatives of this compound have been involved in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. Such syntheses demonstrate the versatility of this compound in creating complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).
Formation of Indolizine Derivatives
- Another application is in the synthesis of indolizine derivatives containing an anthranilic acid ester moiety. This process involves the reaction of the compound with phenacyl bromide, leading to the formation of quaternary 1-(2-aryl-2-oxoethyl)-2-methyl-5-(4-acetylamino-3-methoxycarbonyl)pyridinium bromides, which further reacts to yield indolizine derivatives. This showcases the compound's role in constructing intricate nitrogen-containing ring systems (Romanov, Shul′ts, Shakirov, & Tolstikov, 2011).
Production of Azo Dyes
- The compound has also found use in the production of azo dyes. Specifically, it has been involved in synthesizing mono and double 3-methoxypropan-1-amine substituted pyridone azo dyes. These dyes show improved pH stability compared to conventional hydrazone dyes, indicating the compound's utility in improving the properties of dye molecules (Wang, Zhao, Qian, & Huang, 2018).
Electrochemical Behavior Studies
- The electrochemical behavior of derivatives of this compound, specifically in a protic medium, has been studied. These studies provide insights into the redox properties and potential applications of these compounds in various electrochemical processes (David, Hurvois, Tallec, & Toupet, 1995).
properties
Product Name |
2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester |
---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N3O5/c1-12-8-13(11-26-2)15(9-20)18(24)22(12)10-17(23)21-16-7-5-4-6-14(16)19(25)27-3/h4-8H,10-11H2,1-3H3,(H,21,23) |
InChI Key |
NRNTXYRVKCFNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(=O)OC)C#N)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.